Methyl 4-amino-2-(3-methylpiperidin-1-yl)-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-amino-2-(3-methylpiperidin-1-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring, an amino group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-(3-methylpiperidin-1-yl)-1,3-thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-(3-methylpiperidin-1-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The piperidine moiety can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-amino-2-(3-methylpiperidin-1-yl)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound can be used to study the interactions with biological targets such as enzymes and receptors.
Pharmaceutical Research: It is investigated for its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-(3-methylpiperidin-1-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-2-(3-methylpiperidin-1-yl)-1,3-thiazole-5-carboxylate: shares similarities with other thiazole derivatives such as:
Uniqueness
- The presence of both the piperidine and thiazole moieties in this compound makes it unique compared to other thiazole derivatives. This combination can lead to distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C11H17N3O2S |
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Molecular Weight |
255.34 g/mol |
IUPAC Name |
methyl 4-amino-2-(3-methylpiperidin-1-yl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H17N3O2S/c1-7-4-3-5-14(6-7)11-13-9(12)8(17-11)10(15)16-2/h7H,3-6,12H2,1-2H3 |
InChI Key |
SJNNRAKSHOQQRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=C(S2)C(=O)OC)N |
Origin of Product |
United States |
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